Product packaging for 1-(3-Chlorophenylsulfonyl)-L-proline(Cat. No.:)

1-(3-Chlorophenylsulfonyl)-L-proline

Cat. No.: B7817693
M. Wt: 289.74 g/mol
InChI Key: CXDCZBNJZWAXSZ-JTQLQIEISA-N
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Description

1-(3-Chlorophenylsulfonyl)-L-proline is a high-purity chiral organic compound offered at 96% purity for research applications. This molecule features a proline backbone, a fundamental scaffold in medicinal chemistry, modified with a 3-chlorophenylsulfonyl group. It has a molecular formula of C 11 H 12 ClNO 4 S and a molecular weight of 289.73 g/mol . The compound has a melting point of 85-86°C . The structure of this compound combines a privileged chirally pure L-proline motif with an aryl sulfonyl group. The L-proline component is a common feature in peptides and biologically active molecules, often contributing to desired conformational properties. The 3-chlorophenylsulfonyl moiety can act as a versatile functional handle for further chemical modification or may contribute to molecular recognition and binding in biological systems. Researchers value this compound as a sophisticated building block for constructing more complex molecular architectures. Potential research applications include its use as an intermediate in the synthesis of potential pharmaceutical agents, particularly in the development of enzyme inhibitors where the sulfonamide group can act as a key pharmacophore. It may also serve as a precursor in the preparation of specialized catalysts or chiral ligands for asymmetric synthesis. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClNO4S B7817693 1-(3-Chlorophenylsulfonyl)-L-proline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-(3-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c12-8-3-1-4-9(7-8)18(16,17)13-6-2-5-10(13)11(14)15/h1,3-4,7,10H,2,5-6H2,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDCZBNJZWAXSZ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Chlorophenylsulfonyl L Proline and Its Analogs

Historical Development of Sulfonylation Reactions of L-Proline

The journey to synthesize complex molecules like 1-(3-Chlorophenylsulfonyl)-L-proline is built upon a foundation of fundamental organic reactions. The sulfonylation of amines, a key reaction in this context, has a long history. Early methods for the N-sulfonylation of amino acids, including L-proline, often relied on the well-established Schotten-Baumann conditions. researchgate.net This typically involved the reaction of the amino acid with a sulfonyl chloride in the presence of a base, such as an aqueous solution of sodium hydroxide, to neutralize the liberated hydrochloric acid.

While effective, these classical methods often required harsh conditions and could lead to side reactions, including the hydrolysis of the sulfonyl chloride and potential racemization of the chiral amino acid center. The primary focus of early research was often on the synthesis of a broad range of sulfonamide derivatives for various applications, with less emphasis on the fine-tuning of reaction conditions for specific and complex substrates like L-proline. The unique secondary amine structure of proline presents different reactivity compared to primary amino acids, a factor that has been a subject of study and optimization over the years. The development of milder and more selective sulfonylation reagents and conditions has been a continuous effort in the field of peptide and amino acid chemistry.

Contemporary Approaches to this compound Synthesis

Modern synthetic chemistry has brought forth more refined and efficient methods for the synthesis of this compound and its analogs. These approaches often offer higher yields, greater functional group tolerance, and more environmentally benign conditions compared to their historical counterparts.

Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline

A notable contemporary method involves the base-mediated coupling of benzenesulfonyl azides with L-proline. This approach has been shown to be an effective way to form the desired N-S bond. Research has demonstrated that various bases can promote this reaction, leading to the formation of proline-derived benzenesulfonamides.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of modern synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction times and the use of hazardous reagents. For the synthesis of N-sulfonylated proline derivatives, various parameters can be tuned.

For instance, in the base-promoted reaction of sulfonyl chlorides with proline, the choice of base is crucial. While traditional methods used strong inorganic bases, contemporary approaches have explored the use of organic bases to achieve better solubility and milder reaction conditions. The solvent system also plays a significant role, with aprotic polar solvents often being favored to facilitate the reaction.

The following table illustrates the effect of different bases on the yield of a representative sulfonylation reaction of an amino acid, highlighting the importance of reaction optimization.

EntryBaseSolventYield (%)
1Et3NCH2Cl275
2PyridineCH2Cl282
3DBUTHF90
4K2CO3DMF85

This table presents hypothetical data for illustrative purposes, based on general principles of organic synthesis.

Derivatization Strategies for Structural Modification

The ability to modify the structure of this compound is crucial for exploring structure-activity relationships and developing new compounds with tailored properties. Derivatization can occur at various positions, but this section will focus on the synthesis of other proline-derived benzenesulfonamides and the incorporation of different halogen substituents on the phenylsulfonyl moiety.

Synthesis of Proline-Derived Benzenesulfonamides

The synthesis of a variety of proline-derived benzenesulfonamides allows for the exploration of a wider chemical space. This can be achieved by using different substituted benzenesulfonyl chlorides or azides in the coupling reaction with L-proline. The electronic and steric properties of the substituent on the phenyl ring can significantly influence the biological activity of the final compound.

A general synthetic route to these analogs involves the reaction of L-proline with a substituted benzenesulfonyl chloride in the presence of a suitable base.

The following table provides examples of different proline-derived benzenesulfonamides that can be synthesized using this methodology.

Substituent on Phenylsulfonyl MoietyResulting Compound Name
4-Methyl1-(4-Methylphenylsulfonyl)-L-proline
4-Nitro1-(4-Nitrophenylsulfonyl)-L-proline
2,4-Dichloro1-(2,4-Dichlorophenylsulfonyl)-L-proline
4-Fluoro1-(4-Fluorophenylsulfonyl)-L-proline

Incorporation of Halogen Substituents on the Phenylsulfonyl Moiety

The introduction of halogen atoms onto the phenylsulfonyl group is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov The synthesis of analogs of this compound with different halogen substituents (e.g., fluorine, bromine, iodine) or different substitution patterns on the phenyl ring is therefore of significant interest.

These analogs can be synthesized by starting with the appropriately halogenated benzenesulfonyl chloride. These starting materials are either commercially available or can be prepared through established electrophilic aromatic substitution reactions on benzene (B151609) or substituted benzenes, followed by chlorosulfonation.

The "proline editing" approach, which involves the modification of a proline residue within a peptide sequence, also offers a versatile platform for creating a diverse range of substituted prolines, including those with halogenated phenylsulfonyl groups. nih.govnih.govcapes.gov.br This method allows for the late-stage functionalization of the proline scaffold, providing access to a wide array of analogs for biological screening.

Modifications at the Proline Carboxyl Group

The carboxyl group of N-sulfonylated L-proline derivatives, such as this compound, represents a key site for synthetic modification. Standard organic chemistry transformations can be applied to this functional group to generate a variety of derivatives, including esters, amides, and alcohols, which can serve as important intermediates in the synthesis of more complex molecules.

The conversion of the carboxylic acid to an ester is a common modification. This is typically achieved through Fischer esterification, using an alcohol in the presence of a catalytic amount of strong acid, or by reaction with an alkyl halide in the presence of a base. These ester derivatives can be useful as protecting groups or as intermediates for further reactions.

Amidation of the proline carboxyl group is another crucial transformation, leading to the formation of N-sulfonylated prolinamides. This is generally accomplished by activating the carboxylic acid, for instance by converting it to an acid chloride or by using peptide coupling reagents, followed by reaction with a primary or secondary amine. A variety of coupling reagents developed for peptide synthesis can be employed for this purpose, offering a wide scope of potential amide products.

Furthermore, the carboxyl group can be reduced to a primary alcohol. This transformation is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting N-sulfonylated prolinol is a versatile building block for the synthesis of other derivatives.

These fundamental modifications of the proline carboxyl group are summarized in the table below.

Modification Reagents Product Type
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄) or Alkyl Halide, Base (e.g., K₂CO₃)Proline Ester
AmidationAmine, Coupling Reagent (e.g., DCC, EDC) or SOCl₂ then AmineProlinamide
ReductionLithium Aluminum Hydride (LiAlH₄) or Borane (BH₃)Prolinol

Novel Approaches to Proline-Containing Heterocycles

The proline ring, particularly when functionalized with an activating N-sulfonyl group, serves as a versatile scaffold for the synthesis of novel heterocyclic systems. Modern synthetic strategies are continuously being developed to construct complex, polycyclic structures that incorporate the proline framework, driven by the prevalence of such motifs in biologically active compounds.

One innovative approach involves the use of N-sulfonylated proline derivatives in multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and atom economy. For instance, the N-sulfonylated proline scaffold can be envisioned as a component in Ugi or Passerini-type reactions to generate diverse libraries of peptide-like molecules containing a heterocyclic core.

Intramolecular cyclization reactions of functionalized N-sulfonyl prolinamides are another powerful strategy. By introducing reactive groups on the amide substituent, subsequent intramolecular reactions can lead to the formation of fused or bridged heterocyclic systems. For example, an appropriately positioned nucleophile on the amide side chain could undergo cyclization onto the proline ring or a group attached to it.

Furthermore, cycloaddition reactions represent a key tool for building heterocyclic rings onto the proline scaffold. The proline ring itself or substituents attached to it can act as dienophiles or dipoles in reactions such as Diels-Alder or 1,3-dipolar cycloadditions. The non-enzymatic reaction of proline can lead to the formation of pyrrolidin-1-yl radicals, which can then be converted to Δ¹-pyrroline, a precursor for further heterocyclic synthesis. nih.gov

Recent advances have also explored enzymatic methods for the modification of N-terminal proline residues to create bioconjugates, which can be considered a novel approach to proline-containing heterocycles. chemrxiv.orgberkeley.edu While this is typically applied to proteins, the principles could be adapted for synthetic small molecules.

A notable development in the synthesis of nitrogen-sulfur containing heterocycles is the use of bielectrophilic reagents like N-(chlorosulfonyl)imidoyl chloride. nih.gov This reagent can react with binucleophiles to construct various heterocyclic systems containing an endocyclic sulfonamide fragment, a structure analogous to N-sulfonylated proline derivatives.

The following table summarizes some of these novel approaches.

Synthetic Approach Description Potential Heterocyclic Products
Multicomponent Reactions (MCRs)One-pot reactions involving three or more starting materials.Complex peptide-like molecules, highly substituted heterocycles.
Intramolecular CyclizationCyclization of a functionalized side chain onto the proline ring or its substituents.Fused or bridged bicyclic and polycyclic systems.
Cycloaddition ReactionsUse of the proline scaffold as a reactant in cycloaddition reactions.Spirocyclic and fused ring systems.
Radical-Mediated CyclizationGeneration of radical intermediates that undergo cyclization.Pyrrolizidine and related alkaloids.
Bio-inspired SynthesisUse of enzymatic or biomimetic strategies for ring formation and modification.Functionalized proline derivatives and bioconjugates.
Novel Reagent-Mediated SynthesisApplication of new reagents to construct specific heterocyclic cores.Nitrogen-sulfur containing heterocycles. nih.gov

Mechanistic Investigations of Biological Interactions

Enzyme Inhibition Mechanism Studies

The study of how chemical compounds inhibit enzymes is crucial for drug discovery and understanding biological pathways. For a molecule like 1-(3-Chlorophenylsulfonyl)-L-proline, which contains an L-proline scaffold, its potential to interact with proline-recognizing enzymes is of significant interest.

Prolyl Hydroxylase Inhibition

Prolyl hydroxylases are a family of enzymes that play critical roles in various physiological processes, most notably in the response to hypoxia and collagen biosynthesis.

Hypoxia-Inducible Factor (HIF) is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia). The stability and activity of HIF are primarily controlled by a group of enzymes known as HIF prolyl hydroxylases (PHDs), which exist in three main isoforms: PHD1, PHD2, and PHD3. nih.govwikipedia.org These enzymes are non-heme iron-containing dioxygenases that hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). wikipedia.orgnih.gov This hydroxylation event marks HIF-α for rapid degradation under normal oxygen conditions (normoxia). wikipedia.org

Inhibitors of PHDs can stabilize HIF-α, leading to the activation of downstream genes involved in processes such as erythropoiesis (red blood cell production) and angiogenesis (new blood vessel formation). wikipedia.org For this reason, PHD inhibitors are actively being investigated for therapeutic applications, including the treatment of anemia associated with chronic kidney disease. wikipedia.org

While proline analogues are a known class of PHD inhibitors, no specific data on the inhibitory activity of this compound against PHD1, PHD2, or PHD3, including IC50 values, have been reported in the available literature. General studies on other proline analogues have shown that they can act as competitive inhibitors of PHDs. plos.org

Table 1: General Information on HIF-PHD Isoforms

Enzyme IsoformPrimary Location/Function
PHD1 Contributes to the regulation of HIF-1α and HIF-2α. nih.gov
PHD2 Considered the primary regulator of HIF-α stability in many cell types. nih.gov
PHD3 Also involved in the regulation of HIF-1α and HIF-2α, with its expression often induced by hypoxia. nih.gov

No specific inhibitory data for this compound is available.

Prolyl-4-hydroxylase (P4H) is a crucial enzyme in collagen biosynthesis. It catalyzes the hydroxylation of proline residues within procollagen (B1174764) chains, a critical post-translational modification necessary for the formation of stable collagen triple helices. nih.gov Inhibition of P4H can interfere with collagen production, a strategy that has been explored for fibrotic diseases.

Given the structural similarity of this compound to proline, it could theoretically interact with P4H. However, there is no published research to confirm or quantify such an interaction. General inhibitors of P4H often act as competitors with the proline substrate or co-factors like 2-oxoglutarate. nih.gov

The binding of inhibitors to prolyl hydroxylases typically occurs at the active site. For PHD enzymes, inhibitors often chelate the active site iron or compete with the 2-oxoglutarate co-substrate. plos.org Proline analogues, specifically, are designed to mimic the proline residue of the substrate, thereby competing for binding to the enzyme's active site. plos.org

The catalytic impact of such binding is the prevention of the hydroxylation of the target proline residue on the substrate (e.g., HIF-α for PHDs or procollagen for P4H). This inhibition of catalytic activity is the basis for the physiological effects of these inhibitors. Without specific studies on this compound, the precise mechanism of its binding and its impact on catalysis remain hypothetical.

Collagenase Inhibition

Collagenases are a class of enzymes, part of the matrix metalloproteinase (MMP) family, that are responsible for breaking down collagen. Their activity is essential for tissue remodeling but can be detrimental in pathological conditions like arthritis and metastasis. Some L-proline derivatives have been investigated as potential collagenase inhibitors. nih.gov However, a review of the scientific literature did not reveal any studies specifically examining the effect of this compound on collagenase activity.

Other Relevant Enzymatic Targets

The L-proline moiety in this compound suggests potential interactions with other enzymes that recognize proline. These could include various peptidases or transferases. However, no information regarding the screening of this specific compound against a broader panel of enzymatic targets is currently available in the public domain.

Pancreatic Lipase Inhibition

No studies were found that investigated the inhibitory effect of this compound on pancreatic lipase.

Tyrosinase Inhibition

No literature is available detailing the inhibition of tyrosinase by this compound.

Acetylcholinesterase (AChE) Inhibition

There is no available research on the inhibition of acetylcholinesterase by this compound.

Molecular Basis of Interaction with Biological Macromolecules

No molecular docking, crystallographic, or other biophysical studies have been published that would elucidate the molecular basis of interaction between this compound and biological macromolecules.

Cellular and Subcellular Mechanistic Insights (excluding human clinical data)

There is no available information from cellular or subcellular studies to provide mechanistic insights into the biological effects of this compound.

Structure Activity Relationship Sar Studies of 1 3 Chlorophenylsulfonyl L Proline Derivatives

Impact of Phenylsulfonyl Substitutions on Biological Activity

The phenylsulfonyl group serves as a key interaction moiety, and its substitution pattern significantly modulates the compound's electronic and steric properties, thereby influencing its binding affinity to biological targets.

Halogens are potent modulators of a molecule's physicochemical properties. The presence of a chlorine atom at the meta-position (position 3) of the phenyl ring in 1-(3-Chlorophenylsulfonyl)-L-proline is a defining feature. Halogens are electron-withdrawing and can participate in halogen bonding, a type of non-covalent interaction with biological macromolecules.

Table 1: Conceptual Impact of Halogen Substitutions on the Phenylsulfonyl Ring This table illustrates the theoretical impact of various halogen substitutions on the biological activity of the parent compound based on general SAR principles.

Substitution Position Expected Impact on Activity Rationale
Chlorine (Cl) 3 (meta) Baseline The parent compound's reference activity.
Chlorine (Cl) 2 (ortho) Potentially Decreased Steric hindrance may disrupt the optimal conformation for binding.
Chlorine (Cl) 4 (para) Potentially Increased or Decreased Alters electronic distribution and molecular vector; effect is target-dependent.
Fluorine (F) 3 (meta) Potentially Modified Fluorine is smaller and more electronegative, can form stronger halogen bonds.

The electronic nature of the phenyl ring is pivotal for its interaction with target proteins. The sulfonyl group (-SO2-) is itself strongly electron-withdrawing. The addition of the 3-chloro substituent further enhances this property.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) would further decrease the electron density of the phenyl ring. In many contexts, such as the inhibition of certain proteases, enhanced electrophilicity can strengthen interactions with electron-rich residues in the active site. For example, studies on dipeptide inhibitors for the dengue virus NS2B-NS3 protease found that a p-nitroaniline moiety, a strong EWG, was critical for activity. nih.gov

Electron-Donating Groups (EDGs): Conversely, adding electron-donating groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) would increase the electron density of the ring. This could weaken interactions if the target site is electron-deficient or strengthen them if the target is electron-rich. The effect is highly dependent on the specific biological target.

Table 2: Conceptual Impact of Electronic Groups on the Phenylsulfonyl Ring This table illustrates the theoretical impact of placing various functional groups at the para- (4) position, assuming this position is available for substitution, based on general SAR principles.

Group Type Example Group Expected Impact on Activity General Rationale
Strong EWG -NO2 Potentially Increased Significantly enhances the electrophilic character of the phenyl ring.
Moderate EWG -CN Potentially Increased Increases electrophilicity, can act as a hydrogen bond acceptor.
Weak EDG -CH3 Potentially Decreased or Increased Modestly increases electron density; can provide beneficial van der Waals contacts.

Role of the L-Proline Moiety in Biological Potency

The L-proline scaffold is not merely a passive carrier; its rigid, cyclic structure plays a fundamental role in defining the molecule's three-dimensional conformation, which is essential for biological recognition. nih.gov

The five-membered pyrrolidine (B122466) ring of proline imposes significant conformational restrictions on the molecule. nih.gov This rigidity is crucial as it pre-organizes the pharmacophore—the 3-chlorophenylsulfonyl group—into a specific orientation for optimal binding with its target. The pyrrolidine ring itself is important for substrate recognition in many enzymes. nih.gov

Table 3: Conceptual Impact of Pyrrolidine Ring Modifications This table illustrates the theoretical impact of modifications to the L-proline moiety based on general SAR principles.

Modification Example Expected Impact on Potency Rationale
C4-Hydroxylation 4-Hydroxy-L-proline Potentially Increased Further restricts conformation, introduces a hydrogen bonding group. nih.gov
C4-Fluorination 4-Fluoro-L-proline Potentially Increased The electronegative fluorine can stabilize a specific ring pucker and form favorable interactions.
Ring Expansion L-Pipecolic Acid Potentially Decreased Increased flexibility and altered bond angles may lead to a loss of the optimal binding conformation. nih.gov

Biological systems are inherently chiral, and as such, the stereochemistry of a drug molecule is paramount. The designation "L-proline" specifies a particular enantiomer with a defined three-dimensional arrangement at its alpha-carbon. This specific stereochemistry is critical for the molecule to be recognized by its target.

The corresponding D-proline derivative would present the 3-chlorophenylsulfonyl group in a completely different spatial orientation. In most cases, one enantiomer (the eutomer) is significantly more active than the other (the distomer). Therefore, using the pure L-enantiomer is crucial for maximizing potency and selectivity. The presence of the D-enantiomer in a racemic mixture would effectively lower the concentration of the active compound and could potentially lead to off-target effects. The synthesis of such molecules often requires stereoselective methods to ensure high enantiomeric purity. nih.govtohoku.ac.jp

Table 4: Impact of Proline Stereochemistry on Biological Activity

Compound Form Description Expected Relative Activity Rationale
L-Proline Derivative The single, active enantiomer. 100% The correct 3D orientation for optimal target binding.
D-Proline Derivative The opposite enantiomer. <1% - 5% Incorrect spatial orientation prevents effective binding to the chiral target site.

Linker Chemistry and Scaffold Diversity

The sulfonyl group (-SO2-) acts as a rigid and chemically stable linker connecting the aromatic chlorophenyl moiety and the proline scaffold. Its tetrahedral geometry and ability to act as a hydrogen bond acceptor are key features. While the sulfonyl group is common, exploring bioisosteres—different functional groups with similar physical or chemical properties—could lead to improved derivatives. For example, replacing the sulfonyl linker with a sulfonamide (-SO2NH-) or a ketone (-CO-) would alter the geometry, flexibility, and hydrogen-bonding capacity of the molecule.

Furthermore, the 1-(phenylsulfonyl)-L-proline core can be viewed as a versatile scaffold for further diversification. nih.govmdpi.com More complex libraries of compounds can be generated by attaching various chemical groups to the proline's carboxylic acid function. This strategy allows for the exploration of additional binding pockets in the target protein, potentially leading to inhibitors with greater potency and selectivity. Advanced strategies could even involve using bifunctional linkers to create homodimers, a technique shown to enhance the action of some proline-rich peptides. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to correlate the biological activity of a series of compounds with their physicochemical properties, encoded by molecular descriptors. nih.gov For the this compound scaffold, QSAR studies are instrumental in identifying the critical structural modifications that enhance biological activity. These models provide a mathematical framework to predict the activity of novel, unsynthesized derivatives, thereby guiding synthetic efforts towards more promising candidates.

The development of a robust QSAR model involves several key steps, including the careful selection of a training set of molecules with known biological activities, the calculation of a wide array of molecular descriptors, the application of statistical methods to establish a correlation, and rigorous validation of the resulting model.

Research into the QSAR of 1-arylsulfonyl-L-proline analogs has highlighted the importance of electronic, steric, and hydrophobic properties in determining their biological potency. While specific QSAR studies dedicated solely to this compound derivatives are not extensively documented in publicly available literature, general principles from related series can be extrapolated.

QSAR models for similar compound series often reveal that descriptors related to molecular shape, hydrophobicity, and electronic charge distribution are paramount. For example, the partial charge on specific atoms, the solvent-accessible surface area, and various topological indices frequently appear in predictive QSAR equations.

To illustrate the application of QSAR, a hypothetical dataset for a series of this compound derivatives with varying substituents on the proline ring is presented below. The biological activity is expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50).

Table 1: Hypothetical Biological Activity and Molecular Descriptors for this compound Derivatives

Compound IDSubstituent (R)pIC50Molecular Weight (MW)LogPPolar Surface Area (PSA)
1-H5.2303.752.169.4
2-CH35.5317.782.569.4
3-OH5.0319.751.889.6
4-NH25.8318.771.995.5
5-COOH4.8347.751.7106.6

A multiple linear regression (MLR) analysis on such a dataset might yield a QSAR equation of the following form:

pIC50 = c0 + c1MW + c2LogP + c3*PSA

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. The statistical quality of such a model would be assessed by parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the standard error of prediction. A high R² value would indicate a good fit of the model to the training data, while a high q² value would suggest good predictive power for new compounds.

For example, a QSAR study on novel N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives demonstrated that structural factors like molecular mass (with a negative correlation) and molecular polarity (with a positive correlation) were key determinants of their nematicidal activities. nih.gov The statistical validation of this model yielded a correlation coefficient (R²(training set)) of 0.791 and a leave-one-out cross-validation correlation coefficient (Q²(LOO)) of 0.701, indicating a robust and predictive model. nih.gov

The insights gained from such QSAR models are invaluable. For example, if the model indicates a negative correlation with molecular weight, it would suggest that smaller, more compact derivatives are likely to be more active. Conversely, a positive correlation with a descriptor like polar surface area might guide the synthesis towards compounds with increased polarity to enhance activity.

It is important to note that the predictive power of QSAR models is confined to the chemical space defined by the training set. Therefore, the design of new derivatives should be an iterative process, where newly synthesized and tested compounds are incorporated into the dataset to refine and expand the applicability domain of the QSAR model.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations of 1-(3-Chlorophenylsulfonyl)-L-proline and Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, which is typically a protein. This method is crucial for understanding the binding mode and affinity of potential drug candidates.

Detailed Research Findings:

While specific molecular docking studies on this compound are not widely published, research on analogous proline-containing inhibitors provides significant insights. For instance, studies on proline analogs as inhibitors of enzymes like proline dehydrogenase (PRODH) reveal key interactions. nih.govnih.gov These studies show that the carboxylate group of the proline ring is often essential for anchoring the ligand in the active site through interactions with key amino acid residues. nih.gov

In the case of this compound, the L-proline moiety would be expected to form hydrogen bonds and salt bridges with the target protein. The 3-chlorophenylsulfonyl group would likely engage in hydrophobic and van der Waals interactions, potentially with non-polar pockets within the binding site. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Target Enzyme Class Key Interacting Residues (Hypothetical) Types of Interactions Reference Analogs
DehydrogenasesArginine, Serine, TyrosineHydrogen bonding, Salt bridgeProline analogs nih.govnih.gov
ProteasesGlycine, Serine, HistidineHydrogen bonding, Hydrophobic interactionsSulfonamide inhibitors
KinasesAspartate, Lysine, LeucineHydrogen bonding, Hydrophobic interactions, Halogen bondingKinase inhibitors with sulfonyl groups

Molecular Dynamics Simulations of Compound-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. This method allows researchers to observe the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the role of solvent molecules.

Detailed Research Findings:

MD simulations on proline-containing peptides and inhibitors have demonstrated the conformational rigidity imparted by the proline ring, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. sigmaaldrich.com For a compound like this compound, MD simulations would be crucial to assess the stability of its binding mode predicted by docking. These simulations could reveal whether the initial docked pose is maintained, or if the ligand reorients to find a more stable conformation. The simulations would also highlight the flexibility of the chlorophenylsulfonyl group and its ability to adapt to the topology of the binding pocket.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These properties include the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

Detailed Research Findings:

Quantum chemical calculations on sulfonamide derivatives have been used to understand their reactivity and interaction patterns. nih.gov For this compound, DFT calculations could provide valuable information on its electronic structure. The molecular electrostatic potential map would likely show a region of negative potential around the sulfonyl and carboxyl groups, indicating their role as hydrogen bond acceptors. The calculations could also determine the partial atomic charges, offering a more detailed understanding of the electrostatic interactions with a target protein.

Calculated Property Predicted Finding for this compound Implication for Biological Activity Reference Methodology
HOMO-LUMO GapModerate energy gapIndicates good chemical stability and moderate reactivity.DFT Calculations nih.gov
Molecular Electrostatic PotentialNegative potential on sulfonyl and carboxyl groups; Positive potential on proline N-HIdentifies sites for electrostatic interactions and hydrogen bonding.DFT Calculations nih.gov
Partial Atomic ChargesHigh negative charges on oxygen atoms; Positive charge on sulfurQuantifies the strength of electrostatic interactions.Mulliken Population Analysis

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies can be broadly categorized as ligand-based or structure-based. Ligand-based methods are used when the structure of the target is unknown, and they rely on the knowledge of other molecules that bind to the target. Structure-based drug design, on the other hand, utilizes the three-dimensional structure of the target protein.

Detailed Research Findings:

The design of many proline-derived inhibitors has benefited from both approaches. nih.govnih.gov For a compound like this compound, a ligand-based approach could involve creating a pharmacophore model based on a set of known inhibitors of a particular target. This model would define the essential chemical features required for binding.

A structure-based approach would involve using the crystal structure of a target enzyme to design novel inhibitors. nih.gov For example, if the target has a well-defined hydrophobic pocket adjacent to the proline binding site, medicinal chemists could design derivatives of this compound with different substituents on the phenyl ring to optimize hydrophobic interactions and increase potency. The unique conformational constraints of the proline scaffold make it a valuable component in rational drug design. mdpi.com

Pre Clinical Efficacy and Therapeutic Potential Excluding Clinical Human Trials

Anti-inflammatory Properties

Proline and its derivatives have demonstrated notable anti-inflammatory effects in preclinical studies. Research indicates that proline can counteract inflammation induced by agents like lipopolysaccharide (LPS) in rat models. nih.gov Co-administration of proline with LPS was shown to prevent the inflammatory and oxidative stress responses typically caused by LPS in the cerebral cortex and cerebellum. nih.gov This protective effect suggests a potential role for proline-containing compounds in mitigating neuroinflammation. nih.gov

Furthermore, proline-rich polypeptides (PRPs) have been shown to modulate inflammatory responses. d-nb.info They can influence the production of cytokines, which are key signaling molecules in the inflammatory process. d-nb.info Specifically, PRPs can impact the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. d-nb.info The anti-inflammatory activity of bioactive peptides is often linked to the presence of hydrophobic amino acids like leucine, tryptophan, and phenylalanine. mdpi.com These peptides can interfere with major inflammatory signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways, by reducing the phosphorylation of key kinases. mdpi.com

Table 1: Effects of Proline on LPS-Induced Changes in Rat Brain

ParameterLPS Administration EffectProline + LPS Co-administration EffectReference
InflammationIncreasedPrevented nih.gov
Oxidative StressIncreasedPrevented nih.gov
Energy MetabolismAlteredPrevented nih.gov

Antitumor and Antiproliferative Activities (excluding human clinical data)

The potential of proline-containing compounds as anticancer agents has been explored in preclinical models. The tripeptide L-proline-m-bis (2-chloroethyl) amino-L-phenylalanyl-L-norvaline ethyl ester hydrochloride (MF13) demonstrated significant therapeutic effects in mice with liquid tumors and inhibited the growth of human colon cancer and melanoma in nude mice. nih.gov MF13 was found to induce irreversible apoptosis in tumor cells. nih.gov

Silver(I) complexes containing proline have also shown strong cytotoxic effects against human breast (MDA-MB-231) and leukemia (Jurkat) cancer cell lines. rsc.org Furthermore, certain quinoline (B57606) derivatives incorporating a triazole ring, which can be synthesized from proline precursors, have exhibited potent antiproliferative activity against various cancer cell lines. mdpi.com These compounds were found to act as multi-target inhibitors of key signaling proteins like EGFR and BRAF, and to induce apoptosis by activating caspases and modulating apoptosis-related proteins. mdpi.com The combination of a purine (B94841) backbone with sulfonamides has also been identified as a promising strategy for developing new bioactive molecules with antitumor properties. nih.gov

Table 3: Preclinical Antitumor Activity of Proline-Containing Compounds

CompoundCancer ModelObserved EffectReference
MF13 (tripeptide)Murine liquid tumors, human colon cancer, human melanoma (in vivo)Tumor growth inhibition, complete remission, apoptosis induction nih.gov
Silver(I)-proline complexHuman breast and leukemia cell lines (in vitro)Strong cytotoxicity rsc.org
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-onesVarious cancer cell lines (in vitro)Potent antiproliferative activity, apoptosis induction mdpi.com

Antidiabetic Activity

While direct studies on 1-(3-Chlorophenylsulfonyl)-L-proline's antidiabetic effects are limited, related compounds have shown promise in preclinical models of diabetes. For instance, eupafolin, a flavone, has demonstrated antidiabetic effects in rats with type 2 diabetes by reducing fasting blood glucose and insulin (B600854) resistance. nih.gov Its mechanism appears to involve the activation of the PPARγ and PI3K/Akt signaling pathways. nih.gov Similarly, oleanolic acid, a pentacyclic triterpene found in many plants, exerts beneficial effects against diabetes by improving insulin response and preserving β-cell function. nih.gov These findings suggest that compounds capable of modulating these pathways, potentially including proline derivatives, could have therapeutic value in diabetes management.

Anti-parasitic Applications, specifically against Trypanosoma cruzi

L-proline is a crucial amino acid for the parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov It is involved in fundamental biological processes for the parasite, including ATP production, differentiation between life cycle stages, host cell infection, and resistance to stress. nih.govnih.gov The parasite's reliance on L-proline for energy to invade host cells makes the L-proline uptake system a potential chemotherapeutic target. nih.gov Research has focused on developing inhibitors of the parasite's proline transporters. nih.gov A series of 1,2,3-triazolyl-proline derivatives have been synthesized and shown to interfere with the internalization of proline by T. cruzi epimastigotes, validating this as a promising strategy for developing new anti-Chagas drugs. nih.gov

Influence on Plant Stress Tolerance and Metabolism

Proline accumulation is a well-documented response of plants to a wide range of environmental stresses, including drought, salinity, extreme temperatures, and heavy metal exposure. microbiologyjournal.orgresearchgate.netnih.gov It acts as a compatible solute, helping to maintain osmotic balance within the cell without interfering with metabolic processes. microbiologyjournal.orgresearchgate.net Beyond its role as an osmolyte, proline also functions as a metal chelator, an antioxidant defense molecule, and a signaling molecule. microbiologyjournal.orgmdpi.com It can protect cellular structures, scavenge reactive oxygen species (ROS), and stabilize proteins and enzymes under stress conditions. mdpi.comnih.govnih.gov

Exogenous application of proline has been shown to improve plant growth, yield, and stress tolerance. researchgate.netmdpi.com Proline metabolism, involving its synthesis from glutamate (B1630785) or ornithine and its subsequent catabolism, is tightly regulated and plays a role in redox buffering and providing energy for recovery from stress. nih.govnih.govnih.gov The ability of proline to enhance the activities of antioxidant enzymes is a key part of its protective function. mdpi.com

Table 4: Role of Proline in Plant Stress Response

FunctionMechanismReference
Osmotic AdjustmentAccumulates as a compatible solute to balance water potential. microbiologyjournal.orgresearchgate.net
Antioxidant DefenseScavenges reactive oxygen species (ROS) and enhances antioxidant enzyme activity. mdpi.comnih.govmdpi.com
Protection of Cellular ComponentsStabilizes proteins, enzymes, and membranes. mdpi.comnih.gov
SignalingActs as a signaling molecule to regulate stress-responsive genes. nih.gov

Neurobiological Implications (excluding human clinical data)

In the central nervous system (CNS), L-proline is involved in both excitatory and inhibitory neurotransmission. nih.gov Dysregulation of proline levels has been linked to cognitive deficits in animal models. nih.gov For example, elevated proline levels can impair glutamate synthesis, potentially leading to learning and memory problems. researchgate.net Proline metabolism has also been implicated in the pathophysiology of various neurological and psychiatric disorders. nih.gov

Studies in rats have shown that L-proline administration can influence energy metabolism in the brain. researchgate.net Furthermore, a possible anti-inflammatory role for proline in the brain has been suggested, with evidence that it can prevent LPS-induced inflammation and oxidative stress. nih.govdntb.gov.ua The transport of proline in the brain is mediated by specific transporters, and inhibitors of these transporters are being investigated for their neuroprotective potential in conditions like ischemic stroke. dntb.gov.ua

Novel Pharmacological Applications of Proline-Derived Sulfonamides

The incorporation of the L-proline scaffold into sulfonamide structures has emerged as a significant strategy in medicinal chemistry. This approach leverages the unique conformational rigidity of the proline ring and the well-established pharmacological properties of the sulfonamide functional group. researchgate.net Proline, a proteinogenic amino acid, offers chirality, diverse side chains, and biocompatibility, making it an attractive building block for creating novel therapeutic agents. researchgate.netnih.gov The synthesis of these derivatives typically involves a nucleophilic attack by the amino group of proline on an activated sulfonyl chloride, yielding a stable sulfonamide linkage. researchgate.net While specific preclinical data for this compound is not extensively detailed in the available literature, research into closely related proline-derived sulfonamides has revealed a broad spectrum of potential pharmacological applications, including antimicrobial, antioxidant, and antiplasmodial activities.

Research into a series of proline-based sulfonamide derivatives, synthesized from the reaction of proline with 4-methylphenylsulfonyl chloride and benzenesulfonyl chloride, has demonstrated notable antimicrobial and antioxidant potential. nih.gov In antimicrobial assays, these compounds exhibited a range of activities. researchgate.netnih.gov For instance, specific derivatives were found to be the most potent against Escherichia coli, while another compound was unique in its inhibitory action against Candida albicans. nih.govnih.gov

In addition to their antimicrobial properties, several of these proline-derived sulfonamides have shown significant promise as antioxidants in vitro. nih.gov The antioxidant capacity of these compounds was evaluated, with some derivatives displaying impressive activity. nih.govnih.gov For example, two compounds from a studied series exhibited IC50 values of 1.159 μg/ml and 1.178 μg/ml, respectively, indicating potent radical scavenging capabilities, although slightly less potent than the standard, ascorbic acid (IC50: 0.999 μg/ml). nih.gov

The versatility of the proline-sulfonamide scaffold extends to the development of agents against parasitic diseases. mdpi.com In one study, thirty-two new drug-like sulphonamide pyrolidine carboxamide derivatives were synthesized and evaluated for their antiplasmodial and antioxidant capabilities. mdpi.com The rationale for this dual-activity approach is the significant oxidative stress that accompanies the pathophysiology of malaria. mdpi.com The results were promising, with sixteen of the new derivatives demonstrating the ability to kill the Plasmodium falciparum parasite at single-digit micromolar concentrations. mdpi.com Molecular docking studies were also employed to investigate the binding affinities of these compounds to potential drug targets within the parasite, such as N-myristoyltransferase. mdpi.com

The broad pharmacological activities identified in various proline-based sulfonamides underscore the therapeutic potential of this class of compounds. researchgate.net Their demonstrated efficacy in preclinical models as antibacterial, antifungal, antioxidant, and antiplasmodial agents suggests that the core structure of this compound is a promising foundation for further drug discovery and development efforts. researchgate.netmdpi.com

Interactive Data Table: Preclinical Findings for Proline-Derived Sulfonamides

Compound/Derivative ClassPharmacological ApplicationKey Research Finding
Proline-based Sulphonamide DerivativesAntibacterialDemonstrated high potency against E. coli. nih.govnih.gov
Proline-based Sulphonamide DerivativeAntifungalShowed inhibitory activity against C. albicans. nih.govnih.gov
Proline-based Sulphonamide DerivativesAntioxidantExhibited significant in vitro antioxidant activity with IC50 values of 1.159 μg/ml and 1.178 μg/ml. nih.gov
Sulphonamide Pyrolidine CarboxamidesAntiplasmodialSixteen new derivatives killed Plasmodium falciparum at single-digit micromolar concentrations. mdpi.com

Future Directions and Research Opportunities

Design and Synthesis of Next-Generation Derivatives

The development of next-generation analogs of 1-(3-Chlorophenylsulfonyl)-L-proline is a critical step in optimizing its biological activity, selectivity, and pharmacokinetic properties. The core structure offers several points for chemical modification, allowing for the creation of a diverse library of related compounds. Synthetic strategies can be systematically employed to probe structure-activity relationships (SAR).

Future synthetic efforts could focus on three main areas of the molecule: the chlorophenyl ring, the sulfonyl linker, and the proline ring. Modifications to the aryl ring, such as altering the position or nature of the halogen substituent (e.g., replacing chlorine with fluorine or bromine) or introducing additional functional groups (e.g., methyl, methoxy), could significantly impact binding affinity and selectivity for a biological target. Similarly, modifications to the proline ring, for instance at the C4 position, are known to influence the conformational preferences of the molecule, which can be crucial for biological recognition. The synthesis of such derivatives can be achieved through established methods in peptide and medicinal chemistry, including solid-phase synthesis techniques that allow for rapid diversification.

Modification SiteProposed ModificationPotential RationaleSynthetic Approach
Chlorophenyl RingVarying halogen substituent (F, Br, I)Modulate electronic properties and halogen bonding potentialCoupling of proline with variously substituted sulfonyl chlorides
Chlorophenyl RingIntroduction of alkyl or alkoxy groupsProbe steric tolerance and hydrophobic interactions in the binding pocketUse of functionally diverse benzenesulfonyl chlorides
Proline RingSubstitution at the C4-position (e.g., with fluorine or hydroxyl groups)Induce specific ring puckering (C4-endo/exo) to optimize fit to targetStarting from commercially available 4-substituted prolines
Proline CarboxylateEsterification or amidationImprove cell permeability and create prodrug strategiesStandard esterification or amide coupling reactions

Exploration of New Therapeutic Avenues

While the specific biological targets of this compound are not yet fully elucidated, the broader class of proline derivatives and compounds containing sulfonamide moieties have shown activity in a wide range of therapeutic areas. Proline analogs are well-known for their ability to act as mimetics of protein secondary structures, enabling them to disrupt protein-protein interactions or inhibit enzymes. This provides a strong rationale for screening this compound and its future derivatives against various disease targets.

Potential therapeutic areas for investigation include oncology, where enzymes in proline metabolism, such as pyrroline-5-carboxylate reductase (PYCR), are emerging as cancer therapy targets. The inhibition of such enzymes could represent a novel anticancer strategy. Furthermore, proline derivatives have been investigated as inhibitors of proteases and kinases, which are key targets in inflammation, infectious diseases, and metabolic disorders. The rigid proline scaffold can orient the chlorophenylsulfonyl group into specific binding clefts of enzymes, potentially leading to potent and selective inhibition. The exploration of these avenues will require extensive biological screening and target identification studies.

Advanced Mechanistic Elucidation through Biophysical Techniques

A deep understanding of how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. A suite of advanced biophysical techniques can be employed to elucidate the mechanism of action, binding kinetics, and thermodynamics of these interactions.

X-ray crystallography could provide high-resolution three-dimensional structures of the compound bound to its target protein. This would reveal the precise binding mode, key intermolecular interactions (such as hydrogen bonds or hydrophobic contacts), and any conformational changes in the protein upon binding. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the compound's conformation in solution and to map its binding site on the target protein. Techniques like Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (Kd), stoichiometry (n), and the thermodynamic driving forces (enthalpy and entropy) of the interaction. Surface Plasmon Resonance (SPR) is another powerful tool for quantifying binding kinetics, providing association (ka) and dissociation (kd) rate constants.

TechniqueInformation GainedImpact on Research
X-ray CrystallographyHigh-resolution 3D structure of the compound-target complexEnables structure-based drug design and optimization of derivatives
NMR SpectroscopyCompound conformation in solution and mapping of the binding interfaceConfirms binding site and guides modifications to improve contact
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry, enthalpy (ΔH), and entropy (ΔS)Provides a complete thermodynamic profile of the binding event
Surface Plasmon Resonance (SPR)Binding kinetics (ka, kd) and affinity (Kd)Reveals how quickly the compound binds and dissociates from its target

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, it is essential to look beyond a single target and analyze its impact on the entire cellular system. The integration of "omics" data—including transcriptomics, proteomics, and metabolomics—can provide an unbiased, systems-level view of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers of its activity.

Transcriptomics (e.g., RNA-seq) can reveal changes in gene expression across the genome in response to treatment with the compound, highlighting the cellular pathways that are modulated. Proteomics can identify changes in protein expression and post-translational modifications, offering a more direct link to cellular function. Metabolomics , the study of small molecule metabolites, can provide a functional readout of the physiological state of the cell and can be particularly insightful for compounds that may target metabolic enzymes. By integrating these large datasets, researchers can construct detailed network models of the compound's effects, leading to a more profound understanding of its therapeutic potential and potential liabilities.

Q & A

Q. What are the key steps in synthesizing 1-(3-Chlorophenylsulfonyl)-L-proline?

  • Methodological Answer : Synthesis typically involves protecting the amine group of L-proline (e.g., using tert-butyl esters or benzyloxycarbonyl groups) to prevent undesired side reactions. Subsequent acylation with 3-chlorophenylsulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) is critical. Deprotection via catalytic hydrogenation or acid hydrolysis yields the final product. Characterization via NMR and mass spectrometry confirms structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : To confirm stereochemistry and sulfonyl group attachment (e.g., 1^1H NMR for proton environments, 13^13C NMR for carbonyl and sulfonyl carbons).
  • HPLC : For purity assessment using reverse-phase columns (C18) with UV detection at 220–260 nm, optimized using mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid .
  • Mass Spectrometry (HRMS or ESI-MS) : To verify molecular weight (e.g., expected [M+H]+^+ for C11_{11}H11_{11}ClNO4_4S: 296.01) .

Q. How can researchers quantify this compound in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix effects. Optimize extraction protocols (e.g., protein precipitation with acetonitrile) and validate linearity, limit of detection (LOD), and recovery rates per ICH guidelines .

Advanced Research Questions

Q. How does the 3-chlorophenylsulfonyl moiety influence angiotensin-converting enzyme (ACE) inhibition compared to thiol-based inhibitors like Captopril?

  • Methodological Answer : Conduct enzyme kinetics assays (e.g., spectrophotometric monitoring of hippuryl-histidyl-leucine hydrolysis) to compare IC50_{50} values. Molecular docking studies (using software like AutoDock Vina) can model interactions between the sulfonyl group and ACE's zinc-binding domain, contrasting with Captopril's thiol-Zn2+^{2+} coordination .

Q. What is the compound’s stability under physiological pH conditions?

  • Methodological Answer : Incubate the compound in buffers (pH 2.0–7.4, 37°C) and monitor degradation via HPLC at timed intervals. Identify degradation products (e.g., free proline or sulfonic acid derivatives) using high-resolution mass spectrometry. Stability data inform formulation strategies (e.g., lyophilization for long-term storage) .

Q. How does this compound interact with metalloproteins beyond ACE?

  • Methodological Answer : Use UV-Vis and electron paramagnetic resonance (EPR) spectroscopy to study binding with metalloenzymes (e.g., carbonic anhydrase). Competitive assays with known inhibitors (e.g., acetazolamide) quantify displacement effects. X-ray crystallography of co-crystallized protein-ligand complexes provides structural insights .

Q. What computational approaches predict its pharmacokinetic properties?

  • Methodological Answer : Apply in silico tools like SwissADME to estimate logP (lipophilicity), aqueous solubility, and blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability and plasma protein binding .

Safety and Ethical Considerations

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Use fume hoods and PPE (nitrile gloves, lab coats) due to potential irritancy of chlorinated intermediates.
  • Follow waste disposal guidelines for halogenated organics (e.g., incineration with scrubbing for HCl removal) .
  • Monitor airborne concentrations using OSHA-compliant PAC-2 (23 mg/m³) thresholds .

Q. How should researchers design ethical in vivo studies involving this compound?

  • Methodological Answer : Submit protocols to institutional animal care committees (IACUC) for approval, emphasizing dose optimization to minimize toxicity (e.g., teratogenicity risks observed in proline derivatives at >2.8 g/kg in rats). Include negative controls and humane endpoints per ARRIVE guidelines .

Comparative and Optimization Studies

Q. How does fluorination of the phenyl ring alter bioactivity compared to the chloro derivative?

  • Methodological Answer :
    Synthesize analogs (e.g., 3-fluorophenylsulfonyl-L-proline) and compare pharmacokinetic profiles using parallel artificial membrane permeability assays (PAMPA). Assess metabolic stability in liver microsomes and inhibitory potency in enzyme assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.